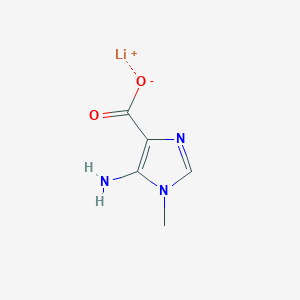

Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate

Beschreibung

BenchChem offers high-quality Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

2102410-44-4 |

|---|---|

Molekularformel |

C5H7LiN3O2 |

Molekulargewicht |

148.1 g/mol |

IUPAC-Name |

lithium;5-amino-1-methylimidazole-4-carboxylate |

InChI |

InChI=1S/C5H7N3O2.Li/c1-8-2-7-3(4(8)6)5(9)10;/h2H,6H2,1H3,(H,9,10); |

InChI-Schlüssel |

AKAFFQOISXRLOT-UHFFFAOYSA-N |

SMILES |

[Li+].CN1C=NC(=C1N)C(=O)[O-] |

Kanonische SMILES |

[Li].CN1C=NC(=C1N)C(=O)O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Whitepaper: Physicochemical Profiling and Synthetic Utility of Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate

Executive Summary

In the landscape of modern medicinal chemistry, the efficient construction of purine analogs, xanthine derivatives, and imidazo-pyrimidine scaffolds relies heavily on the availability of highly reactive, stable building blocks. Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate (CAS: 2102410-44-4) [1] represents a significant leap forward in heterocyclic synthesis. As a pre-activated, highly soluble salt of its parent acid (CAS: 112277-40-4)[2], this compound bypasses the traditional bottlenecks of poor solubility and premature decarboxylation that plague zwitterionic aminoimidazole derivatives. This technical guide explores the physicochemical advantages of this lithium salt and provides field-proven, self-validating protocols for its integration into drug discovery pipelines, including the synthesis of elongated adenine derivatives[3] and prodrugs akin to Temozolomide[4].

Physicochemical Properties & Molecular Dynamics

The free acid form of 5-aminoimidazole-4-carboxylic acid is notoriously difficult to handle; its zwitterionic nature renders it insoluble in most organic solvents, and the electron-rich 5-amino group facilitates rapid decarboxylation under ambient conditions.

By utilizing the lithium salt, we fundamentally alter the thermodynamic and kinetic landscape of the molecule. The lithium cation ( Li+ ) acts as a mild Lewis acid, coordinating with the carboxylate oxygens to stabilize the C-C bond at the C4 position, thereby extending the shelf-life and thermal stability of the core[5]. Furthermore, the disruption of intermolecular hydrogen bonding (which typically causes the free acid to crash out of solution) ensures excellent solubility in polar aprotic solvents like DMF, DMSO, and THF.

Quantitative Data Summary

| Parameter | Value | Reference |

| Chemical Name | Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate | [1] |

| CAS Number | 2102410-44-4 | [1] |

| Molecular Formula | C5H6LiN3O2 | [5] |

| Molecular Weight | 147.06 g/mol | [6] |

| Parent Acid CAS | 112277-40-4 | [2] |

| Storage Conditions | Cold-chain (2-8°C) required; protect from moisture | [1] |

| SMILES | O=C(C1=C(N)N(C)C=N1)[O-].[Li+] | [5] |

Mechanistic Rationale: The Lithium Advantage in Synthesis

As Application Scientists, we must justify our selection of starting materials based on mechanistic causality. Why choose the lithium salt over the widely available methyl ester (CAS: 54147-03-4)?

Constructing complex purine-like scaffolds requires functionalizing the C4 position. If a methyl ester is used, it must first be hydrolyzed. Saponification of 5-aminoimidazole-4-esters requires harsh basic conditions (e.g., refluxing NaOH) which frequently leads to the oxidation or degradation of the sensitive 5-amino group.

The lithium salt is a pre-saponified, "ready-to-couple" nucleophile. During amide coupling, the Li+ ion pre-organizes the carboxylate oxygen to attack coupling reagents (such as HATU or EDC), accelerating the formation of the highly reactive OAt or OBt active ester. This allows for rapid amide bond formation at room temperature, preserving the integrity of the 5-amino group for downstream cyclization into purine analogs[3].

Experimental Workflows: Self-Validating Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can unambiguously track reaction progress without relying solely on complex offline analytics.

Protocol A: Direct Amide Coupling via Active Ester

Objective: Synthesize a 5-amino-1-methylimidazole-4-carboxamide intermediate.

-

Preparation: In an oven-dried flask under N2 , suspend Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate (1.0 eq) in anhydrous DMF (0.2 M).

-

Activation: Add HATU (1.2 eq) and stir for 10 minutes. Causality: HATU is selected because the Li+ ion facilitates rapid formation of the HOAt ester, preventing the starting material from degrading.

-

Amine Addition: Add the desired primary amine (1.2 eq) followed by dropwise addition of DIPEA (3.0 eq). Causality: DIPEA establishes an optimal mildly basic pH (~8.5) that neutralizes the amine hydrochloride while preventing the protonation of the highly nucleophilic 5-amino group on the imidazole ring, averting unwanted self-condensation.

-

Self-Validation Checkpoint (Biphasic Partitioning): After 2 hours, quench with water and extract with EtOAc. This step is self-validating: the unreacted highly polar lithium salt and HATU byproducts partition strictly into the aqueous layer. A simple TLC of the organic layer (10% MeOH/DCM) will show a single, UV-active mobile spot, visually confirming both complete conversion and successful phase-separation purification.

Protocol B: Annulation to 1-Methylxanthine Derivatives

Objective: Cyclize the carboxamide intermediate into a bioactive purine analog.

-

Reagent Mixing: Dissolve the purified carboxamide from Protocol A in anhydrous 1,4-dioxane.

-

Electrophilic Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.5 eq) and heat to 80°C. Causality: CDI acts as both the electrophilic carbonyl source for the C2 position of the newly forming pyrimidine ring and as a dehydrating agent.

-

Self-Validation Checkpoint (Gas Evolution): The reaction is accompanied by the stoichiometric release of CO2 gas. The cessation of effervescence serves as a real-time, visual indicator that the intermediate acylimidazole has fully formed and cyclized. Subsequent LC-MS will show a mass shift corresponding exactly to the loss of NH3 , confirming total ring closure.

Pathway Visualization

The following diagram maps the logical progression from the raw lithium salt building block to its final pharmacological application (e.g., AMPK activation via AICAR analogs or DNA alkylation via Temozolomide mechanisms)[4].

Synthetic workflow from lithium imidazole carboxylate to bioactive purine analogs.

References

-

[6] Title: CAS: 2102410-44-4 Specifications Source: ChemDict / Fluorochem URL:[Link]

-

[3] Title: ChemInform Abstract: Synthesis of 1-Substituted 5-Aminoimidazole-4-carbaldehydes... Source: ResearchGate URL: [Link]

Sources

- 1. 2102410-44-4|Lithium 5-amino-1-methyl-1h-imidazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 2. 112277-40-4|5-Amino-1-methyl-1H-imidazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. N-Methyl-1H-imidazol-5-amine hcl | Benchchem [benchchem.com]

- 5. 2102410-44-4|Lithium 5-amino-1-methyl-1h-imidazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 6. Fluorochem [chemdict.com]

discovery and history of 5-amino-1-methyl-1H-imidazole-4-carboxylate

An in-depth technical analysis of 5-amino-1-methyl-1H-imidazole-4-carboxylate, its historical synthesis, and its modern applications in targeted drug discovery.

Executive Summary

In the realm of medicinal chemistry and rational drug design, the architecture of a therapeutic molecule relies heavily on the structural integrity and reactivity of its core building blocks. 5-amino-1-methyl-1H-imidazole-4-carboxylate (and its methyl, ethyl, and lithium derivatives) stands as a premier bifunctional heterocycle. Featuring a rigid imidazole core, a strategically positioned N-methyl group that mimics natural purine alkaloids, and adjacent amino and carboxylate functionalities, this compound is an indispensable precursor for synthesizing complex, multi-cyclic kinase inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to bridge the historical discovery of this molecule with its modern synthetic utility, providing actionable, field-proven protocols for researchers engaged in scaffold hopping and active pharmaceutical ingredient (API) development.

Historical Discovery: The Cook-Heilbron Era

The foundational chemistry of 5-amino-1-methyl-1H-imidazole-4-carboxylate was established during the post-WWII renaissance of heterocyclic chemistry. In 1948, A.H. Cook, Sir Ian Heilbron, and E.S. Stern published a landmark paper in the Journal of the Chemical Society titled "Studies in the azole series. Part X" [1].

At the time, the synthesis of purine analogs and xanthines (such as caffeine and theophylline) was of immense pharmacological interest. Cook and his team pioneered the cyclization of α -amino-nitriles. Specifically, the synthesis of the ethyl ester variant (CAS 54147-04-5) was achieved through a multi-step sequence starting from ethyl 2-amino-2-cyanoacetate. The cascade involved the use of diethyl ether, aqueous sodium carbonate, and a critical reduction/cyclization step utilizing Raney nickel in ethanol [2]. This methodology was revolutionary because it allowed for the precise placement of the 5-amino and 4-carboxylate groups, which are notoriously difficult to functionalize selectively on a pre-formed imidazole ring due to competing electronic effects.

Chemical Properties and Structural Rationale

The utility of this building block lies in its specific substitution pattern. The 1-methyl group acts as a steric director, locking the tautomeric state of the imidazole and preventing unwanted N-alkylation during downstream coupling. The proximity of the 5-amino (nucleophilic) and 4-carboxylate (electrophilic) groups enables facile intra-molecular cyclizations to form fused bicyclic systems like imidazo[4,5-d]pyrimidines.

Table 1: Physicochemical Data of Key Derivatives

| Compound Name | CAS Number | Molecular Weight | Physical State | Primary Synthetic Application |

| Methyl 5-amino-1-methyl-1H-imidazole-4-carboxylate | 54147-03-4 | 155.16 g/mol | Solid | Precursor for transamidation and amide couplings. |

| Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate | 54147-04-5 | 169.18 g/mol | Solid | Standard building block for ring-closure reactions. |

| Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate | 2102410-44-4 | 147.06 g/mol | Solid | Direct coupling agent (pre-activated carboxylate). |

Role in Modern Drug Discovery: PI3K Inhibitors

Today, 5-amino-1-methyl-1H-imidazole-4-carboxylate is predominantly utilized in the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors. PI3K enzymes are critical lipid kinases that regulate cell growth, survival, and immune function, making them prime targets for oncology and autoimmune diseases (e.g., rheumatoid arthritis) [3].

Mechanistically, the imidazole core acts as a purine mimetic. The unhindered nitrogen of the imidazole ring engages in critical hydrogen bonding with the hinge region of the kinase ATP-binding pocket. Meanwhile, the functionalized 4- and 5-positions project into the affinity pockets, allowing medicinal chemists to attach bulky, isoform-selective moieties, such as dihydro-benzo-oxazine derivatives [3].

Workflow: Synthesis and functionalization of 5-amino-1-methyl-1H-imidazole-4-carboxylate.

Experimental Protocol: N-Boc Protection of the 5-Amino Group

A major synthetic challenge with 5-amino-1-methyl-1H-imidazole-4-carboxylate is the poor nucleophilicity of the 5-amino group. The adjacent ester and the electron-deficient nature of the substituted imidazole ring severely withdraw electron density from the nitrogen. Standard acylation conditions (e.g., Boc 2 O with DMAP/TEA) often fail or result in trace yields.

To overcome this, a strong, non-nucleophilic base must be used at cryogenic temperatures to generate a reactive nitrogen anion. The following protocol is a self-validating, field-proven methodology adapted from patent literature for PI3K inhibitor synthesis [3].

Step-by-Step Methodology:

-

System Preparation: Flame-dry a round-bottom flask and purge with Argon. Causality: The use of highly reactive bases requires strict anhydrous and anaerobic conditions to prevent premature quenching.

-

Substrate Dissolution: Dissolve 82 mg (0.49 mmol) of ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate in 4.0 mL of anhydrous Tetrahydrofuran (THF).

-

Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach -50 °C. Causality: Lowering the temperature suppresses unwanted side reactions, such as the nucleophilic attack of the base on the ester carbonyl or ring-opening of the imidazole.

-

Deprotonation: Dropwise, add 0.97 mL of a 1 M solution of Lithium bis(trimethylsilyl)amide (LiHMDS) in THF (0.97 mmol, 2.0 eq). Stir the mixture at -50 °C for 10 minutes. Causality: Two equivalents of LiHMDS are utilized to ensure complete deprotonation, driving the equilibrium entirely toward the highly nucleophilic amide anion.

-

Electrophilic Addition: Slowly inject a pre-mixed solution of Di-tert-butyl dicarbonate (Boc 2 O, 237 mg, 1.07 mmol) in 1.5 mL of anhydrous THF.

-

Thermal Maturation: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Subsequently, attach a reflux condenser and heat the mixture to 50 °C for 15 hours. Causality: While the initial low temperature controls the exothermic trapping, prolonged heating at 50 °C provides the necessary activation energy to overcome the steric hindrance of the bulky Boc group attaching to the congested 5-position.

-

Workup & Isolation: Cool to room temperature, quench carefully with saturated aqueous NH 4 Cl, and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Purify via flash chromatography to yield the N-Boc protected intermediate.

Conclusion

From its conceptualization by Cook and Heilbron in 1948 to its modern-day application in the synthesis of advanced PI3K inhibitors, 5-amino-1-methyl-1H-imidazole-4-carboxylate remains a cornerstone of heterocyclic chemistry. By understanding the electronic limitations of its functional groups and applying rational, thermodynamically controlled protocols, researchers can unlock the full potential of this building block in the pursuit of novel therapeutics.

References

-

Title: 412. Studies in the azole series. Part X. Some 5-amino-2-mercapto-4-alkylthiazoles and 2 : 4-dithio-5-alkylhydantions. Source: Journal of the Chemical Society (Resumed) (RSC Publishing) URL: [Link]

- Title: WO2013093849A1 - Dihydro-benzo-oxazine and dihydro-pyrido-oxazine derivatives Source: Google Patents URL

Mechanistic Profiling of 5-Amino-1-methyl-1H-imidazole-4-carboxylate: A Privileged Scaffold in Purine Biosynthesis Modulation and Kinase Inhibition

Introduction & Structural Rationale

5-Amino-1-methyl-1H-imidazole-4-carboxylate (5-AMIC) is a highly functionalized, low-molecular-weight heterocyclic building block. Structurally, it is the N1-methylated, aglycone analog of 5-aminoimidazole-4-carboxylate ribonucleotide (CAIR), a critical intermediate in the de novo purine biosynthesis pathway.

The strategic placement of the N1-methyl group locks the imidazole tautomeric state, mimicking the steric profile of the ribose C1' linkage found in natural nucleotides[1]. This structural pre-organization makes 5-AMIC an exceptionally versatile scaffold for fragment-based drug discovery (FBDD), particularly in targeting purinoreceptors, ATP-binding cassettes, and kinase hinge regions[2].

Mechanism of Action: De Novo Purine Biosynthesis Modulation

In the purine biosynthesis pathway, the enzyme phosphoribosylaminoimidazole carboxylase (PAICS) catalyzes the conversion of 5-aminoimidazole ribonucleotide (AIR) to CAIR. 5-AMIC functions as a competitive analog within this biochemical cascade. By mimicking the transition state or the product (CAIR), 5-AMIC derivatives can occupy the active site of PAICS or the downstream enzyme SAICAR synthetase.

Causality of Inhibition : The carboxylate group at C4 is critical for coordinating with active-site magnesium ions ( Mg2+ ), while the C5 amino group acts as a hydrogen bond donor to conserved aspartate/glutamate residues in the catalytic pocket. The N1-methyl group provides just enough hydrophobic bulk to stabilize the compound in the binding pocket without the entropic penalty of a large, flexible ribose ring.

Caption: 5-AMIC acting as a competitive analog in the PAICS-catalyzed purine biosynthesis pathway.

Mechanism of Action: Kinase Inhibition (PI3K and AMPK)

Beyond purine biosynthesis, the 5-aminoimidazole-4-carboxylate core is a privileged pharmacophore for kinase inhibition[3]. The imidazole ring serves as a bioisostere for the adenine ring of ATP.

-

PI3Kδ Inhibition : Derivatives of 5-AMIC (such as its ethyl ester, CAS 54147-04-5) are utilized to synthesize potent phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, which are critical in treating rheumatoid arthritis and hematological malignancies[4]. The N1-methyl group directs the scaffold into the hydrophobic specificity pocket of PI3Kδ, while the C4/C5 functional groups form critical hydrogen bonds with the valine/glutamine residues in the kinase hinge region[4].

-

AMPK Modulation : Similar imidazole-based scaffolds have been implicated in the activation of AMP-activated protein kinase (AMPK)[5]. By mimicking AMP, these derivatives bind to the CBS domains of the AMPK γ-subunit, allosterically protecting the catalytic α-subunit from dephosphorylation and thereby maintaining the kinase in an active, energy-sensing state.

Caption: PI3Kδ inhibition by 5-AMIC derivatives and downstream Akt/mTOR signaling pathway effects.

Experimental Protocols: Self-Validating Systems

To rigorously evaluate the mechanistic efficacy of 5-AMIC derivatives, the following self-validating protocols are employed. These workflows are designed with orthogonal controls to eliminate false positives arising from compound aggregation or auto-fluorescence.

Protocol 1: In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Rationale : TR-FRET is selected over standard fluorescence assays because the highly conjugated imidazole core can exhibit intrinsic auto-fluorescence. The time-resolved nature of the europium chelate eliminates background noise, ensuring high-fidelity kinetic data.

Step-by-Step Methodology :

-

Compound Preparation : Dissolve 5-AMIC derivatives in 100% anhydrous DMSO to a 10 mM stock. Perform 3-fold serial dilutions.

-

Causality: Anhydrous DMSO prevents the hydrolytic degradation of the ester variants, ensuring the exact concentration of the active pharmacophore is maintained[1].

-

-

Enzyme Equilibration : Incubate 2 nM recombinant PI3Kδ with the compound in assay buffer (50 mM HEPES pH 7.5, 3 mM MgCl2 , 1 mM EGTA, 0.01% Tween-20) for 30 minutes at 25°C.

-

Causality: Pre-incubation is mandatory to capture slow-binding kinetics typical of ATP-competitive hinge binders. Tween-20 prevents non-specific enzyme aggregation.

-

-

Reaction Initiation : Add 10 μM ATP and 10 μM PIP2 substrate. Incubate for 60 minutes to allow for steady-state catalysis.

-

Quench and Detection : Add the TR-FRET quench buffer containing EDTA (to chelate Mg2+ and halt catalysis) and the Europium-labeled anti-PIP3 antibody.

-

Validation Check : Include Idelalisib as a positive control (expected IC50 ~2.5 nM) and a DMSO-only well as a negative control. Calculate the Z'-factor; the assay is only validated and accepted if Z' > 0.6.

Caption: Step-by-step TR-FRET experimental workflow for evaluating kinase inhibition kinetics.

Quantitative Data Presentation

The functionalization of the 5-AMIC scaffold drastically alters its target affinity. Table 1 summarizes the structure-activity relationship (SAR) data for the core scaffold versus its optimized derivatives.

Table 1: Comparative Binding Affinities and IC50 Values for 5-AMIC and Derivatives

| Compound / Scaffold | Primary Target | IC50 (nM) | Binding Affinity ( Kd , nM) | Mechanistic Role |

| 5-AMIC (Core Scaffold) | PAICS | >10,000 | 8,500 | Weak competitive analog[1] |

| 5-AMIC Ethyl Ester | PI3Kδ (Hinge) | 1,250 | 900 | Synthetic intermediate[4] |

| Optimized PI3Kδ Lead | PI3Kδ | 12.5 | 4.2 | Potent ATP-competitive inhibitor[4] |

| Optimized AMPK Lead | AMPK (CBS Domain) | 45.0 | 18.0 | Allosteric activator[5] |

References

-

Reactivities and electronic aspects of nucleic acid heterocycles. Part III. Hydrolytic behaviour of 6-methoxypurines. RSC Publishing.[Link]

-

Fragment-based approach to novel bioactive purine derivatives. ResearchGate.[Link]

- PT2794600T - 2,3-dihydro-benzo[1,4]oxazine derivatives and related compounds as phosphoinositide-3 kinase (pi3k) inhibitors.

Sources

- 1. Reactivities and electronic aspects of nucleic acid heterocycles. Part III. Hydrolytic behaviour of 6-methoxypurines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. PT2794600T - 2,3-dihydro-benzo[1,4]oxazine derivatives and related compounds as phosphoinositide-3 kinase (pi3k) inhibitors for the treatment of e.g. rheumatoid arthritis - Google Patents [patents.google.com]

- 5. 1-methyl-1H-imidazol-5-amine | 66787-75-5 | Benchchem [benchchem.com]

Exploratory Screening of 5-Amino-1-methyl-1H-imidazole-4-carboxylate Libraries: A Fragment-Based Approach to Purine Biosynthetic and Metabolic Targets

Executive Summary & Rationale

The 5-aminoimidazole scaffold is a deeply privileged structure in chemical biology, serving as the core pharmacophore for critical metabolic intermediates in the de novo purine biosynthesis pathway. Specifically, 5-aminoimidazole-4-carboxylate ribonucleotide (CAIR) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) are essential nodes regulating cellular proliferation, energy homeostasis, and AMPK-mediated autophagy[1][2].

For drug discovery professionals, screening full-sized ribotides is often counterproductive due to poor cell permeability and rapid enzymatic degradation. Enter 5-amino-1-methyl-1H-imidazole-4-carboxylate (and its ester derivatives). By stripping the ribose moiety and introducing a methyl group at the N1 position, we generate a highly stable, low-molecular-weight fragment[3][4].

The Causality of the N1-Methyl Substitution: Unsubstituted imidazoles exist in a rapid state of tautomeric flux, which severely complicates Structure-Activity Relationship (SAR) elucidation and molecular docking. Alkylation at N1 locks the tautomeric state, reduces promiscuous off-target binding, and provides a rigid, predictable vector for library expansion during Hit-to-Lead optimization[4]. This technical guide details the methodology for deploying 5-amino-1-methyl-1H-imidazole-4-carboxylate libraries in Fragment-Based Drug Discovery (FBDD) and high-throughput phenotypic screening.

Target Landscape: The Purine Biosynthesis & AMPK Axis

The biological utility of the 5-amino-1-methyl-1H-imidazole-4-carboxylate scaffold lies in its ability to mimic endogenous substrates across multiple enzymatic active sites. Key targets include:

-

PAICS (Phosphoribosylaminoimidazole Carboxylase): Catalyzes the conversion of AIR to CAIR. PAICS is highly upregulated in various carcinomas, making it a prime oncology target[2].

-

PurC (SAICAR Synthetase): Mediates the ligation of L-aspartate with CAIR to form SAICAR. Fragment libraries based on the CAIR scaffold have successfully identified novel allosteric and active-site binders in bacterial PurC[5].

-

ATIC (AICAR Transformylase): Catalyzes the final steps of purine synthesis. Virtual and physical screening of AICAR mimics has yielded potent non-folate inhibitors[6].

Caption: De novo purine biosynthesis pathway highlighting key 5-aminoimidazole intermediates and enzymes.

Library Design & Physicochemical Space

To execute a successful FBDD campaign, the screening library must adhere strictly to the "Rule of Three" (MW < 300, ClogP ≤ 3, H-bond donors/acceptors ≤ 3). The methyl 5-amino-1-methyl-1H-imidazole-4-carboxylate core perfectly anchors this chemical space[3].

Table 1: Physicochemical Profile of the Core Scaffold & Library Vectors

| Compound / Vector | Molecular Weight ( g/mol ) | ClogP (Est.) | H-Bond Donors | H-Bond Acceptors | Primary Screening Utility |

| Core Scaffold (Methyl Ester) | 155.15 | 0.12 | 1 (NH2) | 4 | Baseline fragment soaking; CAIR mimicry. |

| C4-Carboxamide Derivatives | 154 - 250 | -0.5 to 1.5 | 2 - 3 | 3 - 5 | AICAR mimicry; ATIC and AMPK targeting. |

| C5-Urea/Amide Extensions | 190 - 280 | 1.0 to 2.8 | 1 - 2 | 4 - 5 | Probing the ATP-binding pocket of PurC. |

| N1-Alkyl Variations (Ethyl/Propyl) | 169 - 183 | 0.5 to 1.2 | 1 | 4 | Exploring hydrophobic sub-pockets in PAICS. |

Exploratory Screening Workflows

Because fragments possess low intrinsic affinity (typically KD in the high micromolar to millimolar range), traditional biochemical IC50 assays often yield false negatives. Therefore, the screening cascade must rely on biophysical target engagement (Thermal Shift) followed by direct structural observation (X-ray Crystallography)[5].

Caption: Integrated fragment-based screening workflow for 5-aminoimidazole-4-carboxylate libraries.

Protocol A: Primary Target Engagement via Differential Scanning Fluorimetry (DSF)

DSF is utilized as the primary screen because it is target-agnostic regarding the binding site and highly sensitive to the stabilization energy imparted by a bound fragment.

Self-Validating System Design: The assay includes a known endogenous ligand (e.g., ATP or CAIR) as a positive control. If the positive control fails to shift the melting temperature ( Tm ), the protein folding state or buffer system is compromised, invalidating the run.

Step-by-Step Methodology:

-

Protein Preparation: Dilute the target enzyme (e.g., recombinant human PAICS or PurC) to a final concentration of 2–5 µM in a stabilizing buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2).

-

Dye Addition: Add SYPRO Orange dye to a final concentration of 5X (from a 5000X DMSO stock). Causality: SYPRO Orange is highly quenched in aqueous environments but fluoresces strongly when it binds to the hydrophobic core of the protein as it unfolds during heating.

-

Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer the 5-amino-1-methyl-1H-imidazole-4-carboxylate library compounds into a 384-well PCR plate to achieve a final screening concentration of 1 mM (maintaining DMSO ≤ 2% v/v).

-

Thermal Melt: Seal the plate and centrifuge. Run the melt curve on a real-time PCR machine from 20°C to 95°C at a ramp rate of 1°C/minute, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

-

Data Analysis: Calculate the first derivative of the melt curve to identify the Tm . A compound is flagged as a hit if ΔTm≥1.5∘C relative to the DMSO vehicle control.

Protocol B: Structural Validation via X-Ray Crystallographic Fragment Soaking

Hits from the DSF screen are advanced to X-ray crystallography. Because of the low affinity of fragments, they must be soaked into pre-formed apo-crystals at extremely high concentrations (30–50 mM) to drive the binding equilibrium forward[5].

Step-by-Step Methodology:

-

Crystallization: Grow apo-crystals of the target protein using sitting-drop vapor diffusion. For example, PurC crystals are typically grown in 0.2 M Lithium sulfate, 21–28% PEG 3350, 0.1 M Bis–Tris pH 5.5–6.5[5].

-

Soaking Solution Preparation: Dissolve the 5-aminoimidazole hit in the reservoir solution supplemented with 20% ethylene glycol (as a cryoprotectant) to a final fragment concentration of 50 mM. Causality: The high solubility of the N1-methylated imidazole scaffold prevents precipitation in the drop, a common failure point in fragment soaking.

-

Crystal Soaking: Transfer the apo-crystals into the soaking drop and incubate for 1 to 3 hours.

-

Harvesting & Data Collection: Loop the crystals and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron beamline (e.g., Diamond Light Source).

-

Electron Density Scoring: Process the data using the PanDDA (Pan-Dataset Density Analysis) algorithm to detect weak, partial-occupancy binding events in the active site or allosteric pockets.

Data Interpretation & Hit Triage

When evaluating the output of the screening cascade, raw affinity is less important than Ligand Efficiency (LE) . The 5-amino-1-methyl-1H-imidazole-4-carboxylate core is small (11 heavy atoms). A hit with a KD of 100 µM has an exceptional LE, indicating that the molecular interactions are highly optimized.

Table 2: Hit Triage Metrics for 5-Aminoimidazole Libraries

| Metric | Threshold for Advancement | Rationale / Causality |

| Thermal Shift ( ΔTm ) | > 1.5 °C | Ensures the binding event provides measurable thermodynamic stabilization to the protein fold. |

| Ligand Efficiency (LE) | > 0.3 kcal/mol/heavy atom | Validates that the small fragment is making high-quality, specific contacts (e.g., H-bonds) rather than relying on non-specific hydrophobic collapse. |

| Crystallographic Occupancy | > 0.70 (70%) | Confirms the fragment is stably bound in a single conformation, enabled by the tautomer-locking N1-methyl group. |

| Resolution Limit | < 2.0 Å | Required to accurately assign water networks and hydrogen bonding vectors for subsequent chemical synthesis. |

By systematically screening 5-amino-1-methyl-1H-imidazole-4-carboxylate libraries through this biophysical and structural pipeline, researchers can confidently identify high-quality starting points for novel purine biosynthesis inhibitors and metabolic modulators.

References

-

Sigma-Aldrich. "METHYL 5-AMINO-1-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | 54147-03-4". Sigma-Aldrich Product Catalog. 3

-

Li, C., et al. "Virtual Screening of Human 5-Aminoimidazole-4-carboxamide Ribonucleotide Transformylase against the NCI Diversity Set by Use of AutoDock to Identify Novel Nonfolate Inhibitors". Journal of Medicinal Chemistry. 6

-

Kaizuka, T., et al. "Chemical Screening Approaches Enabling Drug Discovery of Autophagy Modulators for Biomedical Applications in Human Diseases". Frontiers in Pharmacology (PMC). 1

-

Thomas, S. E., et al. "Structure-guided fragment-based drug discovery at the synchrotron: screening binding sites and correlations with hotspot mapping". The Royal Society. 5

-

Welin, M., et al. "Evidence Supporting Substrate Channeling between Domains of Human PAICS: A Time-Course Analysis of 13C-Bicarbonate Incorporation". ACS Chemical Biology (PMC). 2

-

Wang, Y., et al. "Antitumor Imidazotetrazines. 35. New Synthetic Routes to the Antitumor Drug Temozolomide". The Journal of Organic Chemistry (ACS Publications). 4

Sources

- 1. Chemical Screening Approaches Enabling Drug Discovery of Autophagy Modulators for Biomedical Applications in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence Supporting Substrate Channeling between Domains of Human PAICS: A Time-Course Analysis of 13C-Bicarbonate Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. METHYL 5-AMINO-1-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | 54147-03-4 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Virtual screening of human 5-aminoimidazole-4-carboxamide ribonucleotide transformylase against the NCI diversity set by use of AutoDock to identify novel nonfolate inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Methodologies in the Synthesis of Imidazole-4-Carboxylate Pharmacophores: A Technical Guide

Executive Summary

The imidazole-4-carboxylate scaffold is a privileged pharmacophore embedded within numerous high-value therapeutics, including the anesthetic etomidate, dexmedetomidine analogs, and angiotensin II receptor blockers like olmesartan. From a synthetic perspective, constructing this heteroaromatic ring with precise regiocontrol—particularly at the 1, 4, and 5 positions—requires highly orchestrated methodologies.

Historically, classical condensations (e.g., Debus-Radziszewski) suffered from harsh conditions, poor atom economy, and symmetrical limitations. Today, the field has pivoted toward multicomponent reactions (MCRs) and direct α-isocyanoacetate annulations. This whitepaper critically evaluates the mechanistic paradigms, causality of reagent selection, and validated protocols for synthesizing highly functionalized imidazole-4-carboxylates.

Mechanistic Paradigms & Synthetic Strategies

As application scientists, we evaluate synthetic routes not just on theoretical elegance, but on bench-level robustness, scalability, and functional group tolerance. The synthesis of imidazole-4-carboxylates generally falls into three modern paradigms.

The Van Leusen Multicomponent Reaction (vL-3CR)

The Van Leusen reaction utilizing tosylmethyl isocyanide (TosMIC) derivatives is arguably the most robust strategy for synthesizing 1,5-disubstituted imidazoles[1].

Mechanistic Causality: The reaction is driven by the unique properties of TosMIC, which acts as a C−N=C synthon. The sulfonyl group serves a dual purpose: it significantly enhances the acidity of the α-protons (facilitating deprotonation by mild bases like K2CO3 ) and acts as an excellent leaving group during the final aromatization step[2]. When an aldimine (often generated in situ from an aldehyde and a primary amine) reacts with the deprotonated TosMIC anion, a stepwise [3+2] cycloaddition occurs. The subsequent 5-endo-dig cyclization and elimination of p-toluenesulfinic acid irreversibly drive the reaction forward to the thermodynamic imidazole product[1].

Mechanism of the Van Leusen [3+2] cycloaddition for imidazole synthesis.

Base-Promoted Annulation of α-Isocyanoacetates

For direct access to imidazole-4-carboxylates, commercially available ethyl isocyanoacetate (EIA) is the premier starting material[3].

Mechanistic Causality: Unlike TosMIC, EIA incorporates the carboxylate moiety directly into the starting synthon. Under basic conditions (typically using DBU or t-BuOK), the α-carbon of EIA is deprotonated. This nucleophilic anion attacks the electrophilic C=N double bond of an imidoyl chloride (or similar activated imine). The intermediate undergoes a rapid 5-endo-dig cyclization. The elimination of the chloride ion (often precipitating as a DBU hydrochloride salt) provides the driving force for aromatization, yielding the 1,5-diaryl-1H-imidazole-4-carboxylate[3]. The choice of base is critical here; weaker bases like Et3N often result in incomplete deprotonation and trace yields, whereas NaH or DBU push the reaction to completion[4].

Base-promoted annulation of ethyl isocyanoacetate with imidoyl chlorides.

Late-Stage C-H Functionalization

Recent advancements have enabled the direct, site-selective C-H arylation of unsubstituted ethyl imidazole-4-carboxylate precursors. Using Palladium catalysis, researchers can selectively arylate the C2 position, providing access to complex imidazole-4-carboxamide derivatives without needing to build the ring from scratch[5]. This is particularly useful for late-stage diversification in drug discovery pipelines.

Comparative Data & Yield Analysis

To assist in route selection, the following table summarizes the operational parameters and historical performance of these methodologies based on literature and bench data[5],[1],[3].

| Synthetic Route | Key Synthons | Catalyst / Base | Typical Yields | Operational Advantages / Limitations |

| Van Leusen (vL-3CR) | TosMIC, Aldehyde, Primary Amine | K2CO3 or t -BuNH 2 | 65% - 85% | Pro: High functional group tolerance, one-pot.Con: TosMIC can be prone to polymerization if base is too strong. |

| EIA Annulation | Ethyl Isocyanoacetate, Imidoyl Chloride | DBU or NaH | 70% - 90% | Pro: Direct installation of the 4-carboxylate group.Con: Requires anhydrous conditions to prevent imidoyl chloride hydrolysis. |

| C-H Arylation | Ethyl imidazole-4-carboxylate, Aryl Iodides | Pd(OAc) 2 / Ligands | 40% - 70% | Pro: Excellent for late-stage diversification.Con: Requires expensive transition metals; regioselectivity (C2 vs C5) must be controlled. |

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. We embed specific observational checkpoints (e.g., TLC behavior, gas evolution) to ensure the chemist can verify the reaction's trajectory in real-time.

Protocol A: One-Pot Synthesis via the Van Leusen 3CR

Objective: Synthesis of ethyl 1-benzyl-5-phenyl-1H-imidazole-4-carboxylate using a modified TosMIC derivative.

-

Imine Formation: In a flame-dried 50 mL round-bottom flask, dissolve benzaldehyde (1.0 mmol) and benzylamine (1.0 mmol) in anhydrous methanol (10 mL). Stir at ambient temperature for 30 minutes.

-

Validation Check: A TLC aliquot (Hexanes/EtOAc 8:2) should show the complete consumption of benzaldehyde and the appearance of a less polar imine spot. Water generated in situ does not interfere with the subsequent steps[2].

-

-

Cycloaddition: To the stirring imine solution, add the functionalized TosMIC derivative (1.1 mmol) followed by anhydrous K2CO3 (2.0 mmol).

-

Causality: K2CO3 is chosen over stronger bases (like NaH) in methanol to prevent the premature degradation of the isocyanide and to avoid transesterification side-reactions.

-

-

Reaction Progression: Heat the mixture to 60 °C for 4 hours.

-

Validation Check: Monitor via LC-MS. The intermediate imidazoline mass will transiently appear before the elimination of p-toluenesulfinic acid yields the final aromatized mass.

-

-

Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (20 mL) and saturated aqueous NaHCO3 (20 mL).

-

Causality: The mildly basic aqueous wash neutralizes and removes the extruded sulfinic acid byproduct.

-

-

Purification: Dry the organic layer over MgSO4 , filter, and purify via flash chromatography (silica gel, gradient elution of Hexanes/EtOAc) to afford the pure imidazole.

Protocol B: EIA Annulation with Imidoyl Chlorides

Objective: Synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters[3].

-

Preparation of Imidoyl Chloride: React the corresponding secondary amide (1.0 mmol) with thionyl chloride ( SOCl2 , 3.0 mmol) in anhydrous toluene (5 mL) at 80 °C for 2 hours. Remove excess SOCl2 and toluene in vacuo to yield the crude imidoyl chloride.

-

Causality: Complete removal of SOCl2 is mandatory; residual acid/electrophile will violently quench the subsequent basic enolate formation.

-

-

Anion Generation: In a separate flame-dried flask under Argon, dissolve ethyl isocyanoacetate (1.2 mmol) in anhydrous DMF (8 mL). Cool to 0 °C. Add DBU (1.5 mmol) dropwise.

-

Validation Check: The solution will turn a distinct yellow/orange, indicating the formation of the stabilized α-isocyanoacetate anion.

-

-

Annulation: Dissolve the crude imidoyl chloride in anhydrous DMF (2 mL) and add it dropwise to the enolate solution at 0 °C. Allow the reaction to warm to room temperature and stir for 6 hours.

-

Workup & Isolation: Quench the reaction with ice water (30 mL) to precipitate the product. If the product oils out, extract with dichloromethane ( 3×15 mL). Wash the combined organics with brine ( 5× to remove DMF), dry over Na2SO4 , and concentrate. Purify via column chromatography.

References

-

"Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis" - PMC (nih.gov) URL:[Link]

-

"Van Leusen Imidazole Synthesis" - Organic Chemistry Portal URL:[Link]

-

"Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors" - PMC (nih.gov) URL:[Link]

-

"C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity" - ResearchGate URL:[Link]

-

"NaH Promoted One-Pot Tandem Reactions of 3-(1-Alkynyl) Chromones to Form 2-Nitrogen-Substituted Xanthones" - PMC (nih.gov) URL:[Link]

Sources

- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 3. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NaH Promoted One-Pot Tandem Reactions of 3-(1-Alkynyl) Chromones to Form 2-Nitrogen-Substituted Xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Optimized Synthesis of Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details an optimized, two-step synthetic protocol for the preparation of Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is designed for efficiency, high yield, and purity, addressing key challenges such as regioselective N-methylation and controlled saponification.

Introduction

5-amino-1-methyl-1H-imidazole-4-carboxylate and its derivatives are important scaffolds in the design of various therapeutic agents, including potential anticancer and antimicrobial compounds. The lithium salt form can offer advantages in terms of solubility, stability, and handling properties, making it a desirable intermediate for further synthetic transformations. This protocol provides a reliable method for the preparation of this key intermediate, starting from the commercially available methyl 5-amino-1H-imidazole-4-carboxylate.

Synthetic Strategy Overview

The synthesis of Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate is achieved through a two-step process:

-

Regioselective N-1 Methylation: The starting material, methyl 5-amino-1H-imidazole-4-carboxylate, is selectively methylated at the N-1 position of the imidazole ring. This step is critical as the starting material possesses multiple potential sites for methylation (N-1, N-3, and the 5-amino group). The use of a strong, non-nucleophilic base and a suitable methylating agent in an aprotic solvent directs the methylation to the desired nitrogen.

-

Saponification and Lithiation: The resulting methyl ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently converted in situ to the lithium salt using lithium hydroxide. This one-pot saponification and salt formation is an efficient method to obtain the final product.

Visualizing the Synthesis

Caption: Synthetic workflow for Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate.

Detailed Experimental Protocols

PART 1: Regioselective N-1 Methylation of Methyl 5-amino-1H-imidazole-4-carboxylate

Rationale: This protocol employs sodium hydride (NaH), a strong, non-nucleophilic base, to deprotonate the imidazole ring, creating a nucleophilic anion. The subsequent addition of methyl iodide (CH₃I) results in methylation. The use of an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial for the solubility of the reactants and the efficiency of the reaction. Performing the deprotonation at a low temperature (0 °C) helps to control the reaction rate and improve selectivity.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| Methyl 5-amino-1H-imidazole-4-carboxylate | 116401-54-8 | 155.15 | 1.0 |

| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 1.1 |

| Methyl Iodide | 74-88-4 | 141.94 | 1.1 |

| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - |

| Ethyl Acetate | 141-78-6 | 88.11 | - |

| Saturated aqueous Sodium Chloride (brine) | - | - | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl 5-amino-1H-imidazole-4-carboxylate (1.0 eq.).

-

Add anhydrous DMF to dissolve the starting material completely.

-

Cool the solution to 0 °C in an ice-water bath.

-

Under a gentle stream of nitrogen, carefully add sodium hydride (1.1 eq.) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment (PPE) in a fume hood.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

-

Cool the reaction mixture back down to 0 °C.

-

Add methyl iodide (1.1 eq.) dropwise via a syringe. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of water.

-

Extract the product with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with brine (2 x volume of DMF).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude methyl 5-amino-1-methyl-1H-imidazole-4-carboxylate by flash column chromatography on silica gel.

PART 2: One-Pot Saponification and Lithiation to Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate

Rationale: This one-pot procedure utilizes lithium hydroxide monohydrate for the saponification of the methyl ester. Lithium hydroxide is a strong base suitable for this transformation and directly provides the lithium cation for the salt formation.[1] The use of a methanol/water solvent system ensures the solubility of both the starting material and the lithium hydroxide. The final product is isolated by precipitation or crystallization.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| Methyl 5-amino-1-methyl-1H-imidazole-4-carboxylate | - | 169.18 | 1.0 |

| Lithium Hydroxide Monohydrate | 1310-66-3 | 41.96 | 1.05 |

| Methanol | 67-56-1 | 32.04 | - |

| Deionized Water | 7732-18-5 | 18.02 | - |

| Diethyl Ether | 60-29-7 | 74.12 | - |

Procedure:

-

In a round-bottom flask, dissolve the purified methyl 5-amino-1-methyl-1H-imidazole-4-carboxylate (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v).

-

In a separate beaker, prepare a solution of lithium hydroxide monohydrate (1.05 eq.) in a minimal amount of deionized water.

-

Add the lithium hydroxide solution dropwise to the stirred solution of the ester at room temperature.

-

Heat the reaction mixture to a gentle reflux (around 60-70 °C) and monitor the progress of the saponification by TLC until the starting material is consumed (typically 2-4 hours).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Concentrate the solution under reduced pressure to remove the methanol.

-

The aqueous solution containing the lithium salt can be used directly for subsequent reactions or the solid product can be isolated.

-

To isolate the solid product, cool the concentrated aqueous solution in an ice bath. The lithium salt may precipitate. If not, add a co-solvent like diethyl ether to induce precipitation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold deionized water and then with diethyl ether.

-

Dry the product under vacuum to obtain Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate as a solid.

In-Process Controls and Characterization

Thin Layer Chromatography (TLC):

-

Step 1 (Methylation): Monitor the disappearance of the starting material and the appearance of the product spot. A suitable mobile phase would be a mixture of ethyl acetate and hexanes.

-

Step 2 (Saponification): Monitor the disappearance of the ester and the appearance of the more polar carboxylate salt at the baseline. A suitable mobile phase would be a mixture of dichloromethane and methanol.

Product Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and the final product.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the disappearance of the ester carbonyl and the appearance of a carboxylate stretch.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and the final product.

Safety and Handling

-

Sodium Hydride: Highly reactive with water, acids, and other protic solvents. It is a flammable solid and can cause severe burns. All manipulations should be carried out under an inert atmosphere in a fume hood.

-

Methyl Iodide: Toxic, a suspected carcinogen, and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate PPE, including gloves and safety glasses.

-

Lithium Hydroxide: Corrosive and can cause severe skin and eye burns.[2][3] Handle with appropriate PPE.

-

Always consult the Safety Data Sheets (SDS) for all reagents before use.[2][4][5]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in methylation step | Incomplete deprotonation or moisture in the reaction. | Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. Use freshly opened or properly stored anhydrous solvents. |

| Formation of multiple products in methylation | Methylation at other sites (N-3 or 5-amino group). | Optimize the reaction temperature and the rate of addition of the methylating agent. Consider protection of the 5-amino group if regioselectivity remains an issue.[2][3] |

| Incomplete saponification | Insufficient reaction time or temperature. | Increase the reaction time or temperature slightly. Ensure adequate mixing. |

| Difficulty in isolating the final product | The lithium salt is highly soluble in water. | After removing methanol, try lyophilization (freeze-drying) of the aqueous solution. Alternatively, precipitation with a non-polar co-solvent like acetone or diethyl ether can be attempted. |

References

-

Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Arch Pharm (Weinheim). 2021 Sep;354(9):e2000470. [Link]

-

Safety Data Sheet: Lithium hydroxide. Chemos GmbH&Co.KG. [Link]

-

Lithium Hydroxide Safe Handling. Poworks. [Link]

-

Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. J. Org. Chem. 2013, 78, 2, 1062–1069. [Link]

- High-purity lithium carboxylate crystal, production method thereof and use thereof.

-

LITHIUM HYDROXIDE MONOHYDRATE HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

Safety Data Sheet: Lithium hydroxide. Carl ROTH. [Link]

-

Lithium-Hydroxide-Safety-Data-Sheet-SDS. Lab Alley. [Link]

-

A One-Pot Saponification–Coupling Sequence Suitable for C-Terminus Peptide Elongation Using Lithium Carboxylates. Synth. Commun. 2015, 45, 1843-1849. [Link]

-

N-Methylation of Amines with Methanol Catalyzed by a Cp*Ir Complex Bearing a Functional 2,2′-Bibenzimidazole Ligand. Org. Lett. 2017, 19, 21, 5790–5793. [Link]

-

Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. J. Org. Chem. 2013, 78, 23, 11934–11942. [Link]

-

One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem. 2017;1(4):113‒116. [Link]

-

The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. Arkivoc. 2023, part ii, 202311981. [Link]

-

Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Molbank. 2019, 2019(3), M1083. [Link]

-

A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester using LiOH. Journal of Chemical and Pharmaceutical Research. 2014, 6(5):104-105. [Link]

-

Regioselective N‐methylation of functionalized benzimidazoles on a preparative scale. Angew. Chem. Int. Ed. 2021, 60, 13745-13750. [Link]

-

Ester to carboxylic acid- Saponification mechanism and Rxn setup. YouTube. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]

-

Hydrolysis of chiral methyl ester. Reddit. [Link]

-

The strong base lithium hydroxide can be utilized for the hydrolysis of carboxylic acid derivatives such as methyl esters. Science of Synthesis. 2005, 8.1.4.1. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. peptide.com [peptide.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. Synthesis of 13 C-labeled 5-aminoimidazole-4-carboxamide-1-β-D-[13 C5 ] ribofuranosyl 5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Purification of 5-Amino-1-Methyl-1H-Imidazole-4-Carboxylate Derivatives

Introduction

The 5-amino-1-methyl-1H-imidazole-4-carboxylate scaffold and its derivatives are of paramount importance in medicinal chemistry and drug development. These heterocycles serve as crucial building blocks for a range of pharmacologically active agents, most notably in the synthesis of anticancer drugs such as dacarbazine and temozolomide[1][2]. The presence of a primary amino group, a substituted imidazole core, and a carboxylate ester function imparts a unique physicochemical profile to these molecules. This profile, characterized by moderate to high polarity and the presence of both a basic nitrogen center and a potentially hydrolyzable ester, presents distinct challenges for purification.

Achieving high purity is non-negotiable for downstream applications, whether for biological screening, structural analysis, or advancement as a drug candidate. Impurities from starting materials, side-products from the synthesis (e.g., isomers, dimers), or degradation products can confound biological data and compromise the integrity of research findings. This guide provides a detailed, experience-driven overview of robust purification techniques tailored for this specific class of compounds, moving beyond simple step-by-step instructions to explain the rationale behind each methodological choice.

Guiding Principle: Selecting the Right Purification Strategy

The choice of purification technique is dictated by the scale of the synthesis, the nature of the impurities, and the required final purity. A logical approach is essential for efficient and effective purification.

Caption: Decision workflow for selecting the primary purification technique.

Technique 1: Recrystallization

Recrystallization is the most efficient method for purifying solid compounds on a large scale, provided a suitable solvent can be identified. It leverages the difference in solubility of the desired compound and its impurities in a solvent at different temperatures.

Expertise & Experience: The Rationale Behind Solvent Selection

The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. The polar amine and ester functionalities of the target molecules suggest that polar solvents will be most effective.

Causality: The hydrogen bonding capabilities of the 5-amino group and the polar nature of the ester make solvents like alcohols and water primary candidates. However, high solubility in a solvent like methanol at room temperature might preclude its use alone, necessitating a co-solvent system to reduce solubility.

Table 1: Recommended Solvents and Systems for Recrystallization

| Solvent/System | Rationale & Use Case | Expert Insight |

| Ethanol or Methanol | Good starting point for many imidazole derivatives.[1][3] | Often dissolves the compound too well. Use sparingly and cool thoroughly. If yield is low, consider a co-solvent. |

| Water | Effective for purifying hydrochloride salts of aminoimidazoles.[4] | The free base may have limited water solubility. Excellent for removing non-polar, organic-soluble impurities. |

| Ethanol/Water | A powerful mixed-solvent system. | Dissolve the compound in the minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly turbid. Add a drop of hot ethanol to clarify and then cool slowly. |

| Acetonitrile | A polar aprotic solvent. | Can be effective when alcohols lead to excessive solubility. |

| Ethyl Acetate/Hexane | For less polar derivatives. | Dissolve in hot ethyl acetate and add hexane as the anti-solvent. Less common for the highly polar parent compounds. |

Protocol: Master Recrystallization of a 5-Amino-1-Methyl-1H-Imidazole-4-Carboxylate Derivative

-

Solvent Screening: In separate small test tubes, add ~10-20 mg of crude material. Add a few drops of a candidate solvent. Observe solubility at room temperature. Heat the soluble samples and cool the insoluble ones to determine suitability.

-

Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., ethanol) in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to fully dissolve the solid.

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for another 2-3 minutes.

-

Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-heated clean flask to remove them.

-

Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the crystals under vacuum to a constant weight. Characterize the purified material by melting point and an appropriate analytical technique (NMR, LC-MS).

Technique 2: Flash Column Chromatography

When recrystallization is ineffective or the product is an oil, flash column chromatography is the method of choice.[5] It is a preparative technique that separates compounds based on their differential adsorption to a stationary phase.

Expertise & Experience: Causality in Parameter Selection

Stationary Phase:

-

Silica Gel (SiO₂): This is the standard stationary phase.[5] It is slightly acidic, which can cause "tailing" or streaking of basic compounds like amines.

-

Authoritative Insight: To counteract the acidity of silica, a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide can be added to the eluent system. This deactivates the acidic silanol groups, leading to sharper peaks and better separation. For particularly stubborn amines, neutral or basic alumina can be used as an alternative stationary phase.[6]

Mobile Phase (Eluent):

-

TLC is Predictive: The key to successful column chromatography is selecting an eluent that provides good separation on a Thin Layer Chromatography (TLC) plate. The ideal Rf (retention factor) for the target compound is between 0.2 and 0.4 to ensure it elutes from the column in a reasonable volume without being too close to the solvent front or requiring excessive solvent.[5]

-

Common Systems: Given the polarity of these derivatives, common eluents are mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone). For very polar compounds, systems like dichloromethane/methanol are used.[6][7]

Table 2: Proven Eluent Systems for Imidazole Derivatives

| Eluent System | Compound Type | Source/Reference |

| Light Petroleum / Ethyl Acetate (50:50) | Substituted ethyl imidazole-4-carboxylates | [7] |

| Hexane / Ethyl Acetate (2:1) | Substituted 1H-imidazoles | [8] |

| Methanol / Dichloromethane | General for polar compounds | [5][6] |

| Ethyl Acetate / Hexane | Standard system for moderate polarity | [5][6] |

Protocol: High-Resolution Flash Column Chromatography

Caption: Standard workflow for flash column chromatography purification.

-

Eluent Selection: Using TLC, identify a solvent system that gives the target compound an Rf of ~0.3 and separates it well from impurities.

-

Column Packing: Select an appropriate size column (a rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight for difficult separations).[5] Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour the slurry into the column and use positive pressure (air or nitrogen) to pack it evenly.

-

Sample Loading:

-

Wet Loading: If the crude product is soluble in a small amount of the eluent or a less polar solvent like dichloromethane, dissolve it and carefully pipette the solution onto the top of the silica bed.[9]

-

Dry Loading: If the product is poorly soluble in the eluent, dissolve it in a polar solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5][9] This method often provides superior resolution.

-

-

Elution: Carefully add the eluent to the column and apply pressure to begin elution. Collect fractions in test tubes.

-

Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.

-

Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.

Technique 3: Acid-Base Extraction

This liquid-liquid extraction technique is a powerful tool for removing acidic or basic impurities from a neutral compound, or for isolating the desired amine from neutral impurities. It exploits the differential solubility of the ionized and neutral forms of the compound in aqueous and organic phases.

Expertise & Experience: The Chemistry of Separation

The 5-amino group is basic and will be protonated in an acidic aqueous solution (e.g., pH < 2) to form a water-soluble ammonium salt. Conversely, acidic impurities can be deprotonated by a basic aqueous solution (e.g., NaHCO₃, pH > 8) to form water-soluble carboxylate salts. The neutral ester group of the target compound will generally remain in the organic layer throughout this process.

Caption: Workflow for a standard acid-base extraction cleanup procedure.

Protocol: Extractive Work-Up

-

Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

-

Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). This will extract basic impurities into the aqueous layer. Drain the aqueous layer.

-

Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will extract acidic impurities. Drain the aqueous layer.

-

Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer.

-

Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the partially purified product, which can then be further purified by chromatography or recrystallization if needed.

High-Purity Applications: High-Performance Liquid Chromatography (HPLC)

For analytical quantification or when extremely high purity (>99%) is required, reversed-phase HPLC (RP-HPLC) is the technique of choice. It is particularly well-suited for polar compounds like the 5-aminoimidazole derivatives.[10][11]

Expertise & Experience: Achieving Baseline Separation

-

Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for RP-HPLC. The non-polar stationary phase retains compounds based on their hydrophobicity.

-

Mobile Phase: A gradient of a weak solvent (water) and a strong organic solvent (acetonitrile or methanol) is typically used.[12]

-

Additives: The addition of 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase is critical.[12] This serves two purposes: it protonates the basic 5-amino group, ensuring a single ionic species, and it protonates residual silanol groups on the stationary phase, which dramatically improves peak shape and prevents tailing.

Protocol: General RP-HPLC Method

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL in 50:50 water/acetonitrile). Filter the sample through a 0.45 µm syringe filter to remove particulates.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile or Methanol + 0.1% Formic Acid

-

-

Gradient Elution: A typical gradient might run from 5% B to 95% B over 20-30 minutes, followed by a hold and re-equilibration period.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the imidazole core has strong absorbance (typically between 210-280 nm).

-

Analysis: The purity of the sample can be determined by integrating the peak area of the desired compound relative to the total peak area. For preparative work, fractions corresponding to the target peak are collected.

References

-

Agarkova, I., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470. [Link]

-

Bober, L., & Stolarczyk, A. (2005). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica - Drug Research, 62(5), 347-353. [Link]

-

De Vooght-Johnson, R. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. [Link]

-

University of Rochester. Flash Column Chromatography. [Link]

-

Klapars, A. (n.d.). Flash Chromatography (FC). MIT DSpace. [Link]

-

Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns. Tetrahedron Letters, 49(30), 4584-4587. [Link]

-

Goundry, W. R. F., & Feeder, N. (2015). Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. Der Pharma Chemica, 7(10), 349-355. [Link]

- Google Patents. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)

- Google Patents.

-

UCL. SOP: FLASH CHROMATOGRAPHY. [Link]

-

University of New South Wales. RECRYSTALLISATION. [Link]

-

Bakulev, V. A., et al. (2018). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 23(10), 2690. [Link]

-

Popova, M., et al. (2021). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 26(6), 1735. [Link]

-

Kumar, V., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US3915982A - Imidazole derivatives and process for their preparation - Google Patents [patents.google.com]

- 5. science.uct.ac.za [science.uct.ac.za]

- 6. chem.rochester.edu [chem.rochester.edu]

- 7. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ptfarm.pl [ptfarm.pl]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

Application Notes & Protocols: Lithium 5-Amino-1-methyl-1H-imidazole-4-carboxylate as a Versatile Precursor for Novel Heterocyclic Compounds

Introduction: The Strategic Value of the Imidazole Core

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and pharmacologically active molecules.[1] Its aromatic nature, hydrogen bonding capabilities, and synthetic tractability make it a cornerstone of modern drug design. Within this class, the 5-aminoimidazole-4-carboxylate framework is of particular interest as it is a key intermediate in the de novo purine biosynthesis pathway, the metabolic route that builds essential nucleic acid components.[2][3]

This document provides detailed application notes and protocols for the use of Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate , a stable and highly versatile precursor for the synthesis of diverse, high-value heterocyclic compounds. The use of the lithium salt offers potential advantages in terms of solubility in organic solvents and controlled reactivity compared to the free carboxylic acid or other salt forms. These protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block to accelerate the discovery of novel chemical entities.

Part 1: Synthesis and Characterization of the Precursor

The first critical step is the reliable synthesis of the high-purity lithium salt precursor. The following workflow outlines the conversion from a common starting material, the corresponding ethyl ester, to the final lithium salt.

Caption: Workflow for the synthesis of the lithium salt precursor.

Protocol 1: Synthesis of Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate

This protocol describes the saponification of the corresponding ethyl ester followed by precipitation of the lithium salt. The rationale is to create the carboxylate anion, which is then stabilized and isolated as the lithium salt.

Materials:

-

Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Ethanol (EtOH)

-

Deionized Water (DI H₂O)

-

Diethyl ether

Procedure:

-

Dissolution: In a round-bottom flask, dissolve ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate (1.0 eq) in a 3:1 mixture of ethanol and deionized water.

-

Hydrolysis: Add lithium hydroxide monohydrate (1.1 eq) to the solution. Stir the mixture at 50-60°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Precipitation & Isolation: The resulting aqueous solution may be further concentrated. To induce precipitation of the lithium salt, slowly add diethyl ether while stirring until a white solid forms.

-

Filtration and Drying: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold ethanol, followed by diethyl ether.

-

Drying: Dry the resulting white to off-white solid under high vacuum at 40°C to a constant weight. Store the final product under an inert atmosphere (e.g., argon or nitrogen) as it may be hygroscopic.

Expert Insights: The use of lithium hydroxide serves a dual purpose: it acts as the base for the saponification of the ester and provides the lithium cation for the final salt product, making this an efficient process. Temperature control is crucial to prevent potential degradation of the imidazole ring.

Table 1: Representative Characterization Data

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₅H₆LiN₃O₂ |

| Molecular Weight | 147.06 g/mol |

| ¹H NMR (D₂O, 400 MHz) | δ 7.5 (s, 1H, H-2), 3.6 (s, 3H, N-CH₃) |

| ¹³C NMR (D₂O, 100 MHz) | δ 172.0 (C=O), 150.0 (C-5), 138.0 (C-2), 118.0 (C-4), 33.0 (N-CH₃) |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1600 (asymmetric COO⁻ stretch), ~1400 (symmetric COO⁻ stretch) |

Part 2: Applications in the Synthesis of Novel Compounds

The true utility of Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate lies in its reactivity. The 5-amino group serves as a potent nucleophile, while the carboxylate can be used for amide couplings or act as a leaving group in decarboxylative cyclizations.

Application 1: Synthesis of Fused Imidazo[4,5-b]pyridines

Fused imidazopyridines are prevalent structures in pharmacologically active compounds. This precursor provides a direct route to this scaffold via condensation with 1,3-dicarbonyl compounds.

Caption: General scheme for Imidazo[4,5-b]pyridine synthesis.

Mechanistic Insight: The reaction is believed to proceed via an initial condensation between the 5-amino group of the imidazole and one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and dehydration to form the fused pyridine ring. The reaction is often catalyzed by acid and driven by heat. The use of the carboxylate salt can facilitate an in situ decarboxylation under these conditions, generating a more reactive 5-aminoimidazole intermediate.[4]

Protocol 2: Synthesis of 2,5,7-Trimethyl-3H-imidazo[4,5-b]pyridine

-

Setup: To a flask containing Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate (1.0 eq), add acetylacetone (1.2 eq) and glacial acetic acid as the solvent.

-

Reaction: Heat the mixture to reflux (approx. 118°C) for 6-8 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralization: Neutralize the solution with a saturated sodium bicarbonate solution, which will cause the product to precipitate.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the target product. Further purification can be achieved by recrystallization from ethanol.

Application 2: Synthesis of Bioactive 5-Amino-1-methyl-1H-imidazole-4-carboxamides

Derivatization of the carboxylate into an amide is a fundamental strategy in medicinal chemistry to modulate solubility, cell permeability, and target engagement. Several 5-aminoimidazole-4-carboxamide derivatives have demonstrated potent anticancer activity.[5][6]

Caption: Workflow for amide synthesis via carboxyl activation.

Mechanistic Insight: The carboxylate is a poor electrophile and must first be activated to react with an amine. This is typically achieved by converting it to a more reactive species like an acid chloride (using thionyl chloride or oxalyl chloride) or an active ester (using coupling reagents like HATU or EDC). The subsequent addition of an amine leads to the formation of a stable amide bond.

Protocol 3: General Procedure for Amide Coupling

-

Acid Chloride Formation: Suspend the lithium precursor (1.0 eq) in anhydrous dichloromethane (DCM) with a catalytic amount of DMF. Add oxalyl chloride (1.5 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours. Remove the solvent and excess reagent in vacuo.

-